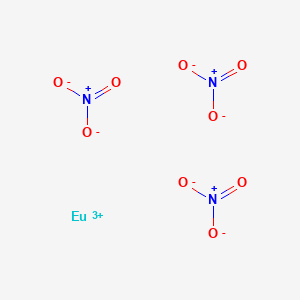

Nitrato de europio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Europium nitrate is an inorganic compound composed of europium and nitrate ions, with the molecular formula Eu(NO3)3. It is a white, odorless, crystalline solid that is highly soluble in water. Europium nitrate is used in a variety of scientific research applications, including luminescence, fluorescence, and catalytic studies. It is also used as a reagent in chemical synthesis and as a catalyst in organic reactions.

Aplicaciones Científicas De Investigación

Aplicaciones de visualización

El nitrato de europio(III) pentahidratado se utiliza como precursor para sintetizar fosforos de película delgada de Y2O3:Eu3+ mediante el método sol-gel. Estos fósforos se utilizan en aplicaciones de visualización debido a sus propiedades luminiscentes .

Bioimagen y diodos emisores de luz blanca

Como dopante, el this compound se emplea para preparar nanofósforos cristalinos. Estos nanofósforos son hidrofílicos, lo que los hace adecuados para la bioimagen. También contribuyen al desarrollo de diodos emisores de luz blanca (LED) debido a su capacidad para emitir luz blanca .

Materiales fotoluminiscentes

Se han sintetizado materiales dopados con europio utilizando el método sol-gel, dando como resultado tartratos de europio fibrosos y nanotubos de sílice fotoluminiscentes. Estos materiales tienen una amplia gama de aplicaciones debido a sus propiedades fotoluminiscentes .

Procesos de biosorción

En la ciencia ambiental, el this compound se utiliza en procesos de biosorción para eliminar el europio y otros elementos de tierras raras de las soluciones acuosas. Esta aplicación es crucial para la purificación del agua y el reciclaje de elementos de tierras raras .

Desarrollo de sorbentes

Se ha desarrollado un nuevo sorbente para la extracción de this compound. La adsorción de europio(III) en esta resina injertada a partir de soluciones de this compound se estudia en función del tiempo a temperatura ambiente, lo cual es esencial para comprender las reacciones de fase líquido-sólido involucradas .

Mecanismo De Acción

Target of Action

Europium nitrate, also known as europium(3+);trinitrate, primarily targets anions and other Lewis bases to form complexes . It is often used in the synthesis of various europium (III) complexes .

Mode of Action

Europium nitrate interacts with its targets by reacting with anions and other Lewis bases to form complexes . For example, it can react with 1,3,5-trimesic acid to form a europium metal-organic framework, a type of coordination polymer, under hydrothermal conditions .

Biochemical Pathways

The biochemical pathways affected by europium nitrate are primarily related to its luminescent properties. The energy absorbed by organic ligands is transferred to europium ions through the ‘antenna effect’, resulting in intense photoluminescent properties . This is particularly evident in europium (III) complexes with ligands like β-diketones, aromatic carboxylic acids, and hydroxyl ketone .

Pharmacokinetics

It’s worth noting that europium nitrate is soluble in water , which could potentially influence its bioavailability.

Result of Action

The primary result of europium nitrate’s action is the formation of complexes with luminescent properties. These complexes emit a crimson red color when excited at 397 nm in the UV-vis region . This is mainly due to the most intense 5D0 → 7F2 transition . The complexes can be utilized in optoelectrical devices and semiconductors .

Action Environment

The action of europium nitrate can be influenced by environmental factors. For instance, the formation of complexes under hydrothermal conditions suggests that temperature and pressure can affect the compound’s action . Additionally, the luminescent properties of the complexes formed by europium nitrate can be influenced by the intensity and wavelength of the excitation light .

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Europium nitrate can be achieved through the reaction of Europium oxide with nitric acid.", "Starting Materials": [ "Europium oxide", "Nitric acid" ], "Reaction": [ "Dissolve Europium oxide in nitric acid to form Europium nitrate solution", "Filter the solution to remove any impurities", "Evaporate the solution to dryness to obtain Europium nitrate solid" ] } | |

Número CAS |

10138-01-9 |

Fórmula molecular |

EuHNO3 |

Peso molecular |

214.977 g/mol |

Nombre IUPAC |

europium;nitric acid |

InChI |

InChI=1S/Eu.HNO3/c;2-1(3)4/h;(H,2,3,4) |

Clave InChI |

GEIGXJHXQWKQAT-UHFFFAOYSA-N |

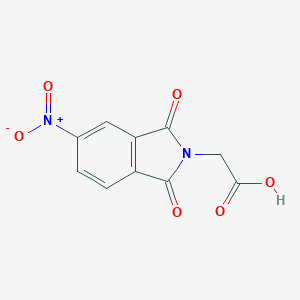

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Eu+3] |

SMILES canónico |

[N+](=O)(O)[O-].[Eu] |

Otros números CAS |

10138-01-9 |

Pictogramas |

Oxidizer; Irritant |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the molecular formula and weight of europium nitrate?

A1: Europium nitrate exists primarily as the hexahydrate, with the molecular formula Eu(NO3)3·6H2O and a molecular weight of 446.06 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize europium nitrate?

A2: Researchers frequently employ X-ray diffraction (XRD) [, , , , , , , ], scanning electron microscopy (SEM) [, , , , , , , ], transmission electron microscopy (TEM) [, , , , ], photoluminescence (PL) spectroscopy [, , , , , , , , ], Fourier-transform infrared (FTIR) spectroscopy [, , , ], and energy-dispersive X-ray spectroscopy (EDS) [, ] to characterize europium nitrate and its derivatives.

Q3: How does the stability of europium nitrate in solution vary with solvent composition?

A3: Studies indicate that europium nitrate exhibits distinct spectral characteristics in different solvents. For example, its absorption spectrum in a water-alcohol mixture reflects a combination of spectra observed in pure water and pure alcohol [].

Q4: What are the primary applications of europium nitrate?

A4: Europium nitrate serves as a valuable precursor in the synthesis of various materials, particularly europium-doped phosphors for applications like field emission displays [], LEDs [], and long-afterglow phosphors []. It also acts as a dopant in creating luminescent materials for potential applications as optical biolabels and contrast agents in magnetic resonance imaging (MRI) [].

Q5: How does europium nitrate contribute to the properties of materials it's incorporated into?

A5: Europium nitrate, when incorporated into materials like yttrium oxide, enhances their photoluminescence properties. For instance, macroporous europium-doped yttrium oxide particles exhibit higher PL intensity, quantum efficiency, and enhanced red-emission properties compared to non-porous counterparts []. This enhancement stems from the unique electronic structure of europium ions, which enables efficient energy transfer and luminescence.

Q6: Can europium nitrate be used in the synthesis of nanomaterials?

A6: Yes, europium nitrate plays a crucial role in synthesizing various nanomaterials, including europium oxide nanorods [] and Y2O3:Eu nanotubes [, ]. These nanomaterials often exhibit unique properties due to their size and morphology, making them suitable for specific applications.

Q7: Does europium nitrate pose any genetic toxicity?

A7: Research indicates that europium nitrate exhibits genotoxic effects on Vicia faba root tip cells []. Specifically, increasing concentrations of europium nitrate correlate with an increased rate of micronuclei formation and chromosomal aberrations, suggesting potential DNA damage.

Q8: How is europium nitrate used in extraction studies?

A8: Europium nitrate serves as a model compound to investigate the extraction behavior of trivalent actinides and lanthanides, which is crucial for nuclear waste reprocessing and separation processes [, , ].

Q9: What are the future research directions in the field of europium nitrate applications?

A9: Further research on europium nitrate will likely focus on:

- Enhancing the luminescent properties of europium-doped materials by optimizing synthesis parameters and exploring novel host lattices [, ].

- Investigating the potential of europium-based nanomaterials in biomedical applications, such as bioimaging and drug delivery [, ].

- Developing environmentally friendly and cost-effective synthesis methods for europium-containing materials [].

- Understanding the long-term impact of europium nitrate on biological systems and the environment, and developing strategies for its safe handling and disposal [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Acetyl-10-ethoxy-11-methoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one](/img/structure/B155197.png)